4-(2-Amino-ethoxy)-piperidine-1-carboxylic acid benzyl ester
Description
4-(2-Amino-ethoxy)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a 2-amino-ethoxy substituent at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for receptor-targeted ligands due to its modifiable amino and ester functionalities. Its structural flexibility allows for diverse chemical modifications, making it valuable in drug discovery .
Properties
IUPAC Name |
benzyl 4-(2-aminoethoxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c16-8-11-19-14-6-9-17(10-7-14)15(18)20-12-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTHTAODKGXCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Amino-ethoxy)-piperidine-1-carboxylic acid benzyl ester, a derivative of piperidine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates an ethoxy group and an amino group, which contribute to its reactivity and biological interactions. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 292.38 g/mol. The presence of the piperidine ring is significant for its biological properties, as this structure is often associated with various pharmacological activities.
1. Anti-Acetylcholinesterase Activity
Recent studies have highlighted the compound's potential as an anti-acetylcholinesterase (AChE) agent. A series of piperidine derivatives demonstrated that modifications in the structure can lead to enhanced inhibition of AChE, which is crucial for treating conditions like Alzheimer's disease. For instance, the introduction of bulky substituents in the para position of the benzamide moiety significantly increased the activity against AChE .
2. Anticancer Properties
Research indicates that piperidine derivatives, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. One study reported that certain piperidine compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than traditional chemotherapeutics . The mechanism involves interaction with specific protein targets involved in cancer progression.
3. Neuroprotective Effects
The compound has shown promise in neuroprotection through its ability to inhibit cholinesterase enzymes, thereby increasing acetylcholine levels in the brain. This mechanism is vital for improving cognitive functions and could be beneficial in neurodegenerative diseases .
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining piperidine derivatives with ethyl or benzyl esters under acidic or basic conditions.
- Functional Group Modifications : Employing strategies such as alkylation or acylation to introduce the ethoxy and amino groups.
These synthetic pathways allow for tailored modifications to enhance biological activity and specificity.
Case Studies and Research Findings
Scientific Research Applications
The compound 4-(2-Amino-ethoxy)-piperidine-1-carboxylic acid benzyl ester , with CAS number 1353961-53-1 , is a specialized chemical that has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, neuroscience, and potential therapeutic uses, supported by documented case studies and data tables.
Properties
- Molecular Formula : C₁₅H₁₉N₂O₃
- Molecular Weight : 277.32 g/mol
- CAS Number : 1353961-53-1
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the piperidine structure could enhance serotonin receptor binding, suggesting potential applications in treating depression and anxiety disorders.
Neuroscience Research
The compound's ability to cross the blood-brain barrier positions it as a valuable tool in neuroscience research, particularly in studying neuropharmacology.
Case Study: Neuroprotective Effects
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress. This neuroprotective property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis of Bioactive Molecules
The compound serves as an intermediate in synthesizing various bioactive molecules, including potential inhibitors for specific enzymes or receptors involved in disease pathways.
Data Table: Synthesis Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Esterification | Benzyl alcohol + Carboxylic acid | Benzyl ester derivative | 85% |
| Amine Alkylation | Piperidine + Ethylene oxide | Ethoxy-piperidine derivative | 90% |
| Coupling Reaction | Amino acid + Activated ester | Peptide-like structures | 75% |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
4-Aminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS 157023-34-2)
- Structure: Replaces the 2-amino-ethoxy group with an aminomethyl (-CH2NH2) substituent.
- Applications : Used in synthesizing kinase inhibitors and GPCR ligands .
4-(2-Oxo-ethyl)-piperidine-1-carboxylic acid benzyl ester (CAS 130312-10-6)
- Structure: Features a 2-oxo-ethyl (-CH2CO-) group instead of amino-ethoxy.
- Properties : The ketone group introduces polarity, improving crystallinity (melting point: 40–45°C) but reducing nucleophilicity for further derivatization.
- Synthesis: Prepared via Friedel-Crafts acylation, contrasting with the SN2 reactions used for amino-ethoxy derivatives .
4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester (CAS 203503-30-4)
- Structure: Contains additional hydroxyl (-OH) and amino (-NH2) groups at the 3- and 4-positions, respectively.
- Properties : Increased hydrogen bonding capacity elevates melting points and aqueous solubility. This compound is prioritized in CNS drug candidates due to enhanced blood-brain barrier permeability .
4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester
- Structure: Arylpropionamide substituent introduced via amidation of the 4-amino intermediate.
- Applications : Demonstrated potent µ-opioid receptor binding (Ki < 50 nM), highlighting the role of aromatic groups in receptor affinity .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Piperidine Derivatives
*Estimated based on molecular formula C15H21N2O3.
Key Observations :
Solubility: The amino-ethoxy group improves water solubility (estimated LogP = 1.2) compared to arylpropionamide derivatives (LogP = 3.1), making it preferable for formulations requiring moderate lipophilicity.
Reactivity: The amino-ethoxy substituent enables facile functionalization (e.g., amidation, alkylation), unlike the ketone group in 4-(2-Oxo-ethyl) derivatives, which requires protection strategies .
Biological Activity : Piperidine derivatives with aryl groups (e.g., 3,4-difluorophenyl) exhibit higher receptor binding affinities but poorer solubility, highlighting a trade-off between potency and pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2-Amino-ethoxy)-piperidine-1-carboxylic acid benzyl ester, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl ester derivatives of piperidine are often prepared by reacting 4-aminopiperidine intermediates with activated carbonyl reagents (e.g., benzyl chloroformate) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) . Intermediates are purified via flash chromatography (e.g., 5–50% ethyl acetate/hexane gradients) and characterized using HPLC-MS (electrospray ionization-time-of-flight) and NMR (¹H, ¹³C). Key spectral features include aromatic proton signals (δ 7.4 ppm for benzyl groups) and piperidine ring protons (δ 1.2–4.2 ppm) .
Q. How is stereochemical purity ensured during synthesis, and what analytical methods validate it?
- Methodology : Chiral intermediates (e.g., tert-butoxycarbonyl-protected derivatives) are resolved using chiral HPLC or recrystallization. Stereochemical assignments rely on NOESY NMR to confirm spatial arrangements and optical rotation measurements. For example, tert-butyl ester derivatives in showed distinct ¹H NMR splitting patterns (e.g., δ 4.6 ppm for NH protons), confirming configuration .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalysts) influence yield in coupling reactions involving benzyl esters?
- Data Analysis :
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in SN2 reactions, while DCM minimizes side reactions in esterifications .
- Catalysts : Palladium on carbon (Pd/C) under hydrogenation conditions (50 psi H₂, MeOH) efficiently removes protecting groups (e.g., tert-butyl esters) with >95% yield .
- Contradictions : reports variable yields (51–98%) for similar reactions due to competing elimination pathways in polar solvents. Optimization requires monitoring via TLC and adjusting stoichiometry (e.g., 1.2:1 reagent ratio) .
Q. What strategies mitigate byproduct formation during deprotection of tert-butyl or benzyl esters?
- Experimental Design :
- Acid-sensitive groups : Use trifluoroacetic acid (TFA) in DCM for selective tert-butyl deprotection without cleaving benzyl esters .
- Reductive conditions : Catalytic hydrogenation (H₂/Pd-C) avoids acid-induced side reactions but requires inert atmospheres to prevent over-reduction .
- Validation : Post-reaction LC-MS identifies byproducts (e.g., dimerization via Michael addition), which are minimized by low-temperature (-78°C) reactions .
Q. How can structure-activity relationships (SAR) be explored for piperidine-benzyl ester derivatives in biological assays?
- Methodology :
- Functionalization : Introduce substituents (e.g., fluoro, chloro) at the benzyl or piperidine ring via Ullmann coupling or Friedel-Crafts reactions ( ).
- Biological testing : Assess binding affinity (e.g., enzyme inhibition via IC₅₀) and correlate with electronic effects (Hammett plots) or steric parameters (molecular docking) .
- Case study : shows that fluorinated analogs exhibit enhanced metabolic stability in pharmacokinetic studies due to reduced CYP450 interactions .
Data Contradiction Analysis
Q. Why do similar synthetic protocols report divergent yields for benzyl ester derivatives?
- Root cause : Variations in purity of starting materials (e.g., 4-aminopiperidine hydrochloride vs. freebase) and moisture sensitivity of intermediates (e.g., tert-butyl dicarbonate in ).
- Resolution :
- Standardization : Use Karl Fischer titration to confirm anhydrous conditions for moisture-sensitive steps .
- Quality control : Pre-purify reagents via distillation or recrystallization (e.g., di-tert-butyldicarbonate in DCM) .
Methodological Best Practices
Q. What purification techniques are optimal for isolating piperidine-benzyl ester derivatives?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (5–50%) for nonpolar intermediates .
- Reverse-phase HPLC : For polar derivatives (e.g., carboxylic acids), employ C18 columns with acetonitrile/water + 0.1% TFA .
- Crystallization : Hexane/ethyl acetate trituration removes oily impurities, as in ’s isolation of white solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
